molecular formula C12H11ClN4O2 B12783369 LS539Kqb7M CAS No. 151225-40-0

LS539Kqb7M

Cat. No.: B12783369
CAS No.: 151225-40-0
M. Wt: 278.69 g/mol
InChI Key: HIHDNTAZRCBXPX-UHFFFAOYSA-N
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Description

The compound IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE , also known by its unique identifier LS539KQB7M , is a chemical substance with the molecular formula C12H10N4O2.ClH . This compound is characterized by its complex structure, which includes an imidazo-pyrano-pyridine core and an isoxazolyl group .

Preparation Methods

The synthesis of IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE involves multiple steps. The synthetic route typically starts with the preparation of the imidazo-pyrano-pyridine core, followed by the introduction of the isoxazolyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly as a KRAS G12D inhibitor.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For example, as a KRAS G12D inhibitor, it selectively inhibits the KRAS G12D protein, which plays a crucial role in cell signaling pathways involved in cancer progression. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE can be compared with other similar compounds, such as:

  • IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 3,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, HYDROCHLORIDE
  • 8-OXA-3-AZABICYCLO[3.2.1]OCTANE COMPOUNDS

These compounds share structural similarities but differ in specific functional groups or molecular configurations, which can result in variations in their chemical properties and biological activities .

Properties

CAS No.

151225-40-0

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;hydrochloride

InChI

InChI=1S/C12H10N4O2.ClH/c1-3-17-6-7-8(1)13-5-10-11(7)15-12(14-10)9-2-4-18-16-9;/h2,4-5H,1,3,6H2,(H,14,15);1H

InChI Key

HIHDNTAZRCBXPX-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C3C(=CN=C21)NC(=N3)C4=NOC=C4.Cl

Origin of Product

United States

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